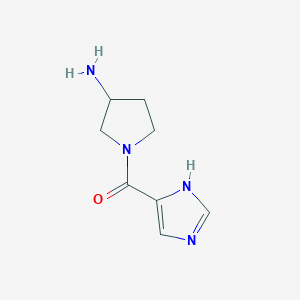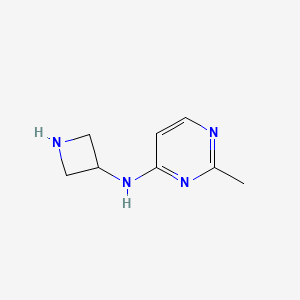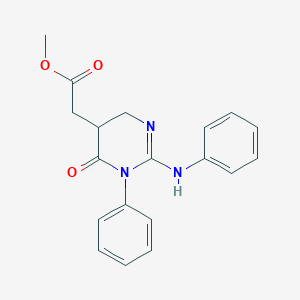
Methyl (2-Anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetat
Übersicht
Beschreibung
“Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetate” is a chemical compound with the molecular formula C19H19N3O3 . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Molecular Structure Analysis
The dihydropyrimidine ring in this compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 471.0±37.0 °C and a predicted density of 1.23±0.1 g/cm3 . Its pKa is predicted to be 0.94±0.40 .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Quinazolinon- und Quinazolin-Derivate haben vielversprechende antibakterielle Eigenschaften gezeigt . Sie könnten möglicherweise bei der Entwicklung neuer Antibiotika eingesetzt werden, insbesondere angesichts des zunehmenden Bedarfs an neuen Behandlungen gegen arzneimittelresistente Bakterienstämme .
Antitumoraktivität
Diese Verbindungen wurden auch mit Antitumoraktivität in Verbindung gebracht . Sie könnten bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden, insbesondere bei Lungen- und Bauchspeicheldrüsenkrebs .
Entzündungshemmende Aktivität
Quinazolinon- und Quinazolin-Derivate haben entzündungshemmende Eigenschaften gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung von Erkrankungen hin, die durch Entzündungen gekennzeichnet sind .
Antiepileptische Aktivität
Diese Verbindungen haben eine antiepileptische Aktivität gezeigt , was auf eine mögliche Verwendung bei der Behandlung von Krampfanfällen hinweist .
Antipsychotische Aktivität
Quinazolinon- und Quinazolin-Derivate wurden mit antipsychotischer Aktivität in Verbindung gebracht . Dies deutet auf mögliche Anwendungen bei der Behandlung psychischer Erkrankungen hin .
Antifungal Aktivität
Diese Verbindungen haben antifungale Eigenschaften gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung von Pilzinfektionen hin .
Anti-Parkinson-Aktivität
Quinazolinon- und Quinazolin-Derivate haben sich bei der Behandlung der Parkinson-Krankheit als vielversprechend erwiesen .
Analgetische Aktivität
Diese Verbindungen wurden mit analgetischer (schmerzstillender) Aktivität in Verbindung gebracht . Dies deutet auf mögliche Anwendungen bei der Behandlung von Schmerzen hin .
Eigenschaften
IUPAC Name |
methyl 2-(2-anilino-6-oxo-1-phenyl-4,5-dihydropyrimidin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-25-17(23)12-14-13-20-19(21-15-8-4-2-5-9-15)22(18(14)24)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBBFHLYAZVQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN=C(N(C1=O)C2=CC=CC=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1487947.png)


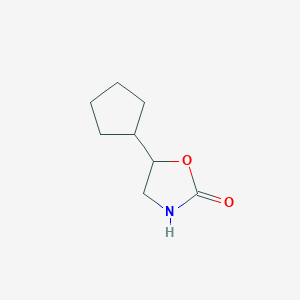

![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1487956.png)
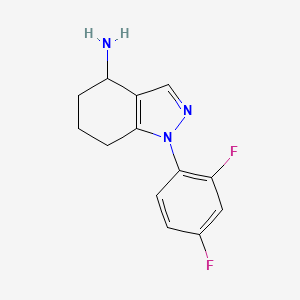

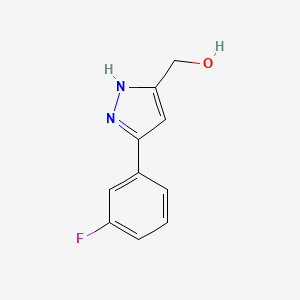
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1487963.png)
